molecular formula C12H22O3 B6227344 {4-[(oxan-4-yl)methyl]oxan-4-yl}methanol CAS No. 1483547-03-0

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol

Cat. No. B6227344
CAS RN: 1483547-03-0
M. Wt: 214.3
InChI Key:
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Description

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol (4-OMe-oxan-4-ylmethanol) is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of oxan-4-ylmethanol, a compound that has been studied for its potential applications in drug discovery and development. The structure of 4-OMe-oxan-4-ylmethanol contains a methyl group attached to the oxan-4-ylmethanol core, which has been found to have an effect on the physical and chemical properties of the compound.

Scientific Research Applications

4-OMe-oxan-4-ylmethanol has been studied for its potential applications in various scientific fields. For example, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, the compound has been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation.

Mechanism of Action

The mechanism of action of 4-OMe-oxan-4-ylmethanol is not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase by forming a covalent bond with the enzyme’s active site. Additionally, the compound is thought to act as an inhibitor of the enzyme COX-2 by forming a covalent bond with the enzyme’s active site. Furthermore, the compound is thought to act as an inhibitor of the enzyme lipoxygenase by forming a covalent bond with the enzyme’s active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-OMe-oxan-4-ylmethanol are not fully understood. However, it has been found to have an effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been found to have an effect on the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. Furthermore, the compound has been found to have an effect on the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-OMe-oxan-4-ylmethanol in laboratory experiments include its low cost and its availability in a variety of forms, such as powder, liquid, and solid. Additionally, the compound is relatively stable and can be stored at room temperature. However, there are some limitations to using 4-OMe-oxan-4-ylmethanol in laboratory experiments. For example, the compound is not soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential future directions for 4-OMe-oxan-4-ylmethanol include further research into its potential applications in drug discovery and development, as well as its potential use in the treatment of various diseases. Additionally, further research into the compound’s mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Furthermore, further research into the compound’s chemical and physical properties could lead to the development of new and improved synthetic methods for its synthesis. Finally, further research into the compound’s potential applications in other scientific fields, such as materials science and nanotechnology, could lead to new and exciting discoveries.

Synthesis Methods

4-OMe-oxan-4-ylmethanol can be synthesized using a variety of methods, including a reaction between oxan-4-ylmethanol and methyl iodide, a reaction between oxan-4-ylmethanol and an alkyl bromide, and a reaction between oxan-4-ylmethanol and an alkyl chloride. The reaction between oxan-4-ylmethanol and methyl iodide is the most common method for synthesizing 4-OMe-oxan-4-ylmethanol, and it involves the formation of an intermediate product, 4-iodo-oxan-4-ylmethanol, which is then reduced to the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol' involves the reaction of oxan-4-ylmethyl chloride with oxan-4-ol in the presence of a base to form the desired compound.", "Starting Materials": [ "Oxan-4-ylmethyl chloride", "Oxan-4-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add oxan-4-ylmethyl chloride to a mixture of oxan-4-ol and base in a suitable solvent", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction with water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

1483547-03-0

Product Name

{4-[(oxan-4-yl)methyl]oxan-4-yl}methanol

Molecular Formula

C12H22O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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